molecular formula C18H26NO16P B1195693 4-Npmgp CAS No. 101455-34-9

4-Npmgp

Cat. No. B1195693
M. Wt: 543.4 g/mol
InChI Key: PGZPRDNCUIALAO-PVIAXDFPSA-N
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Description

4-Nitrophenyl 2-(4-methoxyphenyl)glycidyl ether, commonly known as 4-Npmgp, is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. It is a glycidyl ether that is used as a precursor in the synthesis of various organic compounds.

Mechanism Of Action

The mechanism of action of 4-Npmgp is not fully understood. However, it is believed to act as a nucleophile in various chemical reactions due to the presence of the glycidyl ether functional group. It has also been shown to exhibit antioxidant properties.

Biochemical And Physiological Effects

There is limited research available on the biochemical and physiological effects of 4-Npmgp. However, it has been shown to exhibit antioxidant properties, which may have potential health benefits.

Advantages And Limitations For Lab Experiments

One of the main advantages of 4-Npmgp is its versatility as a building block in the synthesis of various organic compounds. It is also relatively easy to synthesize, making it an accessible compound for scientific research. However, there is limited research available on its toxicity and safety, which may limit its use in certain applications.

Future Directions

There are numerous future directions for research on 4-Npmgp. One potential area of research is exploring its potential as an antioxidant and its potential health benefits. Additionally, further research is needed to fully understand its mechanism of action and potential applications in organic synthesis. Finally, more research is needed to determine its safety and toxicity profile.

Synthesis Methods

The synthesis of 4-Npmgp involves the reaction of 4-nitrophenol with 4-methoxyphenyl glycidyl ether in the presence of a catalyst. This reaction results in the formation of 4-Npmgp as a white solid. The purity of the compound can be improved by recrystallization.

Scientific Research Applications

4-Npmgp has found numerous applications in scientific research. It is commonly used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. It has also been used as a reagent in the synthesis of chiral epoxides.

properties

IUPAC Name

(4-nitrophenyl) [(2R,3S,4S,5S,6S)-3,4,5,6-tetrahydroxyoxan-2-yl]methyl [(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26NO16P/c20-5-9-11(21)14(24)16(26)18(33-9)35-36(30,34-8-3-1-7(2-4-8)19(28)29)31-6-10-12(22)13(23)15(25)17(27)32-10/h1-4,9-18,20-27H,5-6H2/t9-,10-,11-,12-,13+,14+,15+,16-,17+,18-,36?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGZPRDNCUIALAO-PVIAXDFPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])OP(=O)(OCC2C(C(C(C(O2)O)O)O)O)OC3C(C(C(C(O3)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1[N+](=O)[O-])OP(=O)(OC[C@@H]2[C@H]([C@@H]([C@@H]([C@H](O2)O)O)O)O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26NO16P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

543.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Npmgp

CAS RN

101455-34-9
Record name 4-Nitrophenyl-(alpha)-mannopyranoside 6-(alpha-glucopyranosyl phosphate)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101455349
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

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